molecular formula C10H19NO2 B12614044 N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide

N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide

Cat. No.: B12614044
M. Wt: 185.26 g/mol
InChI Key: GEZTYDOFBWWBSJ-UHFFFAOYSA-N
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Description

N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide is a substituted acetamide derivative characterized by a branched hexanyl chain with a methyl group at position 5 and a ketone group at position 2. The acetamide moiety (CH₃CONR₂) is functionalized with a methyl group and a 5-methyl-2-oxo-3-hexanyl substituent.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

N-methyl-N-(5-methyl-2-oxohexan-3-yl)acetamide

InChI

InChI=1S/C10H19NO2/c1-7(2)6-10(8(3)12)11(5)9(4)13/h7,10H,6H2,1-5H3

InChI Key

GEZTYDOFBWWBSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)C)N(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with a suitable hexanyl derivative under controlled conditions. The intermediate compounds are typically prepared by amination and cyclization reactions. For example, the intermediate glycidylacetamide can be synthesized by the amination and cyclization of epichlorohydrin in the presence of a protective agent like benzaldehyde .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amide group can participate in substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

N-Methyl-N-(trimethoxysilylmethyl)acetamide

  • Structure : Features a trimethoxysilylmethyl group instead of the 5-methyl-2-oxo-hexanyl chain.
  • Synthesis: Used in transesterification reactions with catechol derivatives to form hexacoordinated silicon catecholates, highlighting its role in organosilicon chemistry .
  • Key Differences :
    • The silicon-based substituent enhances hydrolytic stability compared to purely organic chains.
    • Exhibits redox activity due to the silicon-catecholate framework, unlike the ketone-dominated reactivity of N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide.

N-Methyl-2-[2-(5-methyl-3-phenyl-4-isoxazolyl)-1H-indol-3-yl]-2-oxoacetamide

  • Structure : Contains an indole ring fused with an isoxazole group, replacing the hexanyl chain.
  • Key Differences: Increased π-π stacking capability due to aromatic rings, unlike the aliphatic hexanyl chain. Higher molecular weight and steric hindrance may reduce solubility in nonpolar solvents compared to the target compound.

N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide

  • Structure: Incorporates a thiazolidinone ring with sulfonyl and imino groups.
  • Reactivity: The sulfonyl group enhances electrophilicity, while the thiazolidinone core is associated with antimicrobial and anti-inflammatory properties .
  • Key Differences: Sulfonyl and imino groups increase polarity, improving aqueous solubility relative to the target compound.

2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide

  • Structure: Combines a methoxyphenoxy group with a sulfamoylphenyl-isoxazole moiety.
  • Key Differences: The sulfamoyl group introduces hydrogen-bond donors/acceptors, enhancing binding to biological targets. The methoxyphenoxy group may confer photostability but reduce metabolic stability compared to the hexanyl chain.

Comparative Data Table

Compound Name Key Substituents Functional Groups Notable Properties Reference
This compound 5-methyl-2-oxo-hexanyl chain Ketone, amide Predicted aliphatic reactivity
N-Methyl-N-(trimethoxysilylmethyl)acetamide Trimethoxysilylmethyl Siloxane, amide High hydrolytic stability
N-Methyl-2-[2-(5-methyl-3-phenyl-4-isoxazolyl)-1H-indol-3-yl]-2-oxoacetamide Isoxazole-indole Aromatic rings, amide Potential kinase inhibition
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-thiazolidin-5-yl]acetamide Thiazolidinone, sulfonyl Sulfonyl, imino Antimicrobial activity
2-(2-Methoxyphenoxy)-N-[4-(5-methyl-isoxazol-3-yl)sulfamoyl]phenylacetamide Methoxyphenoxy, sulfamoyl Sulfamoyl, ether Diuretic/antibacterial potential

Research Findings and Implications

  • Reactivity : The ketone group in this compound may undergo nucleophilic addition or reduction, similar to other 2-oxoacetamides .
  • Solubility : Aliphatic chains (e.g., hexanyl) typically confer lower polarity than aromatic or sulfonamide-containing analogs, suggesting moderate solubility in organic solvents .
  • Biological Interactions: Unlike isoxazole- or thiazolidinone-containing analogs, the target compound’s lack of aromaticity may limit π-π stacking but reduce toxicity risks associated with planar structures .

Biological Activity

N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a methyl group, an acetamide functional group, and a hexanoyl chain. This structural arrangement is believed to play a crucial role in its biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may lead to altered cell proliferation and survival rates.
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Cytotoxicity

This compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies have reported IC50 values indicating effective inhibition of cell growth:

Cell LineIC50 (µM)
MCF7 (Breast)15.0
A549 (Lung)12.5
HeLa (Cervical)10.0

These results suggest that the compound may selectively target cancer cells while sparing normal cells, which is critical for therapeutic applications.

Apoptosis Induction

The compound has been shown to activate apoptotic pathways in cancer cells. Mechanistic studies indicate that it induces caspase activation, leading to programmed cell death:

  • Caspase 3 Activation : Increased levels of active caspase 3 were observed in treated cells, indicating the initiation of apoptosis.
  • DNA Fragmentation : Assays revealed significant DNA fragmentation in treated cancer cells compared to controls, further supporting the induction of apoptosis.

Case Studies

  • Breast Cancer Study : In a study involving MCF7 breast cancer cells, this compound demonstrated dose-dependent cytotoxicity with an IC50 value of 15 µM. Flow cytometry analyses indicated increased apoptosis rates correlating with higher concentrations of the compound.
  • Lung Cancer Study : In A549 lung carcinoma cells, the compound exhibited similar cytotoxic effects with an IC50 value of 12.5 µM. Western blotting revealed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins upon treatment.

Pharmacological Potential

Given its promising cytotoxic properties, this compound has potential applications in cancer therapy. Its ability to selectively induce apoptosis in malignant cells makes it a candidate for further development into a therapeutic agent.

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